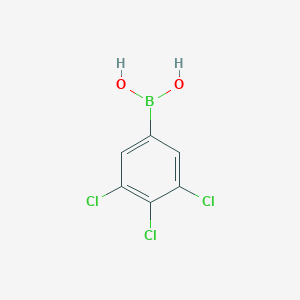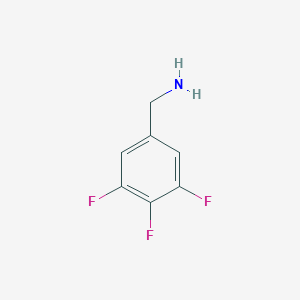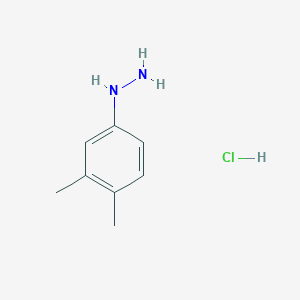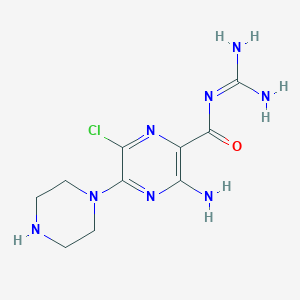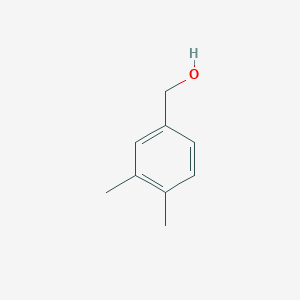
(3-溴-2,6-二氟苯基)甲醇
描述
(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic compound that contains bromine and fluorine substituents on the phenyl ring, along with a methanol functional group. This compound is of interest in organic chemistry due to its potential as a building block for more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve halogenation reactions, where halides are introduced into the aromatic ring. Although the provided papers do not directly discuss the synthesis of (3-Bromo-2,6-difluorophenyl)methanol, they do provide insight into related reactions. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide results in ring-opening and the formation of haloester intermediates . This suggests that similar conditions could potentially be used to synthesize related bromo-difluorophenyl compounds by manipulating the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The crystal structure of a related compound, 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, was determined to have square channels in its crystal lattice and exhibited anion–π and C–H∙∙∙Br– interactions . These structural features are important as they can affect the reactivity and potential intermolecular interactions of (3-Bromo-2,6-difluorophenyl)methanol.
Chemical Reactions Analysis
The chemical reactivity of bromo- and difluorophenyl compounds can be explored through their reactions with various nucleophiles. For example, the debromination of 2-bromo-3,5-dinitrothiophen by ortho-substituted anilines in methanol was studied, and the reaction rates were analyzed using the Fujita–Nishioka equation . This indicates that (3-Bromo-2,6-difluorophenyl)methanol could undergo similar nucleophilic substitution reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromo-2,6-difluorophenyl)methanol would be influenced by the presence of the halogen atoms and the methanol group. These substituents can affect the compound's boiling point, solubility, density, and electronic properties. While the papers do not provide specific data on (3-Bromo-2,6-difluorophenyl)methanol, they do offer insights into related compounds. For instance, the density and crystal system of a tetrafluorophenyl compound were reported , and such data can be indicative of the properties that (3-Bromo-2,6-difluorophenyl)methanol might exhibit.
科学研究应用
甲醇作为一种化学资源
甲醇及其衍生物在各种科学应用中发挥着至关重要的作用,从在化学反应中作为溶剂到作为更复杂分子的合成前体。例如,甲醇被用于能量回收系统,并作为甲烷营养菌的碳源,甲烷营养菌可以将甲烷转化为有价值的产品,如单细胞蛋白、生物聚合物和可溶性代谢物(Strong、Xie 和 Clarke,2015)[https://consensus.app/papers/methane-resource-methanotrophs-value-strong/b6751b7650ff5193b9ba7cbf3ade2726/?utm_source=chatgpt]。此类应用突出了甲醇相关化合物在生物技术领域的多功能性。
催化和化学合成
在催化中,甲醇作为其他化学品生产中的中间体。例如,它参与甲醛的合成,甲醛是许多树脂和塑料的前体。将甲醇转化为甲醛的过程涉及催化剂,这些催化剂可以根据其反应性和可以参与催化循环的官能团的存在而被(3-溴-2,6-二氟苯基)甲醇改性或模拟。
可再生能源和燃料电池
甲醇也是可再生能源应用的候选者,例如在直接甲醇燃料电池中,甲醇用作燃料源(Heinzel 和 Barragán,1999)[https://consensus.app/papers/review-methanol-crossover-methanol-fuel-cells-heinzel/5611517ca7e950f2be52aff11ef31866/?utm_source=chatgpt]。(3-溴-2,6-二氟苯基)甲醇的结构和电子性质可以探索用于能量转换和存储中的类似应用,其中其特定取代基可能会影响该过程的效率和稳定性。
环境应用
甲醇衍生的化合物,包括潜在的(3-溴-2,6-二氟苯基)甲醇,可用于环境应用,例如生物修复和作为监测有机材料降解的标记物(Jalbert 等,2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt]。由于卤代作用,此类化合物的独特性质可能会为检测和分析环境污染物提供新的途径。
属性
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWCHLKAFPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623506 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,6-difluorophenyl)methanol | |
CAS RN |
438050-05-6 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

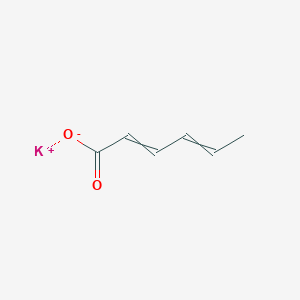
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)

